molecular formula C16H14N4O3S B2861966 2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide CAS No. 2034533-63-4

2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide

Cat. No.: B2861966
CAS No.: 2034533-63-4
M. Wt: 342.37
InChI Key: WJPNBQJECGLWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole moiety linked to an acetamide group, which is further connected to a 1,2,3-triazole ring substituted with a thiophene at the N1 position. Synthetic routes likely involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, though direct evidence for this specific molecule is absent in the provided literature.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-15(7-11-3-4-13-14(6-11)23-10-22-13)17-8-12-9-20(19-18-12)16-2-1-5-24-16/h1-6,9H,7-8,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPNBQJECGLWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cycloaddition to introduce the thiophene and triazole rings. The final step often involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization, chromatography, and distillation are also crucial to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials such as polymers, dyes, and sensors.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The benzo[d][1,3]dioxole and triazole rings are known to interact with proteins through hydrogen bonding and π-π stacking interactions, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features and Substituents
Compound Name Core Structure Key Substituents Biological Target Reference
2-(2H-1,3-Benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide Benzodioxole + triazole + thiophene Thiophen-2-yl at triazole N1 Not explicitly reported N/A
9a–9f (Phenoxymethylbenzoimidazole-triazole-thiazole derivatives) Benzoimidazole + triazole + thiazole Varied aryl groups (e.g., bromophenyl, methoxyphenyl) α-Glucosidase inhibition [1,7]
Compounds 38 and 39 (Thioacetamide-triazoles) Triazole + sulfanylacetamide Fluorobenzyl groups Escherichia coli [2]
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole + triazole + nitro 2-Nitrophenyl at triazole N1 Antiproliferative activity [4,6]
Quinoline-sulfonamide-triazole derivatives (7a–7f) Quinoline + sulfonamide + triazole Allyl, benzyl, fluorobenzyl substituents Anticancer/antibacterial [10]

Key Observations :

  • Benzodioxole vs. Benzoimidazole/Benzothiazole : The benzodioxole group in the target compound may confer metabolic stability compared to benzoimidazole or benzothiazole systems, which are more polar and prone to hydrogen bonding .
  • Thiophene vs.
  • Substituent Diversity : The N1 position of the triazole is critical. Thiophen-2-yl (target compound) vs. nitrophenyl (antiproliferative agent ) or arylthiazole (α-glucosidase inhibitors ) alters electronic and steric properties, impacting target binding.

Key Observations :

  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., 7a ) reduces reaction time (45 minutes) compared to conventional heating.
  • Spectral Confirmation : Triazole protons (δ ~8.2 ppm in $^1$H NMR) and benzodioxole carbons (~148 ppm in $^13$C NMR) are critical markers for structural validation .
Table 3: Activity Profiles of Analogous Compounds
Compound Biological Activity Potency (IC50/MIC) Reference
Target Compound Not reported N/A N/A
9c (Bromophenyl derivative) α-Glucosidase inhibition IC50 = 12.3 µM [1]
Compound 38 Antibacterial (E. coli) MIC = 32 µg/mL [2]
4-(Benzo[d]thiazol-2-yl)-triazole Antiproliferative (HeLa cells) IC50 = 8.7 µM [6]
Quinoline-sulfonamide 7a Anticancer (MCF-7 cells) IC50 = 4.5 µM [10]

Key Observations :

  • Substituent Impact : Bromophenyl (9c) enhances α-glucosidase inhibition vs. methoxyphenyl (9f, IC50 = 18.2 µM) , highlighting the role of electron-withdrawing groups.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems.

Chemical Structure and Properties

The compound features a benzodioxole ring and a thiophene-substituted triazole , which contribute to its unique chemical properties. The structural formula can be represented as follows:

C17H16N4O3S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the benzodioxole ring through cyclization.
  • Introduction of the thiophene group via nucleophilic substitution.
  • Finalization with acetamide formation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds in the triazole class. For instance, derivatives of thiophene-linked triazoles showed significant activity against both Gram-positive and Gram-negative bacteria, particularly Escherichia coli . The structure of this compound suggests it may exhibit similar antimicrobial properties due to the presence of the thiophene moiety.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
5aYesModerate
5bYesHigh
5cNoLow

Anti-Proliferative Effects

In vitro studies on structurally similar compounds indicate significant anti-proliferative effects against various cancer cell lines including HepG2 (liver) and MCF7 (breast) cells. The IC50 values reported were below 25 μM for several derivatives . The activity is thought to be mediated through apoptosis induction pathways.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : Alteration of signaling pathways that lead to cell proliferation or apoptosis.
  • Gene Expression Regulation : Modifying gene expression patterns associated with cell growth and survival.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were tested for their antimicrobial and anti-cancer properties. Compounds demonstrated varying degrees of efficacy based on structural modifications .
    • Findings : Compounds with halogen substitutions exhibited enhanced activity against E. coli and cancer cell lines.
  • Apoptosis Induction in Cancer Cells : Research indicated that certain derivatives induced apoptosis in A549 lung cancer cells through caspase activation pathways .

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thiophene-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole ring .
  • Step 2 : Coupling of the benzodioxolyl-acetamide moiety using nucleophilic substitution or amide bond formation under reflux conditions with solvents like DMF or THF .
  • Step 3 : Purification via column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to isolate the final product . Critical parameters include temperature control (20–25°C for CuAAC) and stoichiometric ratios to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : For confirming the integration of aromatic protons (benzodioxole, thiophene) and triazole/acetamide functional groups .
  • HPLC : To assess purity (>95%) and monitor reaction progress .
  • Mass spectrometry (MS) : For verifying molecular weight (e.g., via ESI-MS) and detecting isotopic patterns .
  • IR spectroscopy : To identify carbonyl (C=O, ~1650 cm⁻¹) and triazole (C=N, ~1500 cm⁻¹) stretches .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

Docking simulations (e.g., AutoDock Vina) can predict binding modes to targets like enzymes or receptors. For example:

  • Thiophene-triazole interactions : The sulfur atom in thiophene may form hydrogen bonds with catalytic residues (e.g., in kinase targets) .
  • Benzodioxole positioning : The lipophilic benzodioxole group can occupy hydrophobic pockets, improving binding affinity . Validation via comparative analysis with co-crystallized ligands (e.g., using PDB structures) is critical to refine docking parameters .

Q. How can contradictory bioactivity data in SAR studies be resolved?

Discrepancies often arise from:

  • Solubility variations : Poor aqueous solubility may skew in vitro assays. Use DMSO stock solutions with <1% final concentration to avoid solvent interference .
  • Metabolic instability : The benzodioxole ring may undergo cytochrome P450-mediated oxidation. Test metabolites (e.g., catechol derivatives) for off-target effects .
  • Assay conditions : Optimize pH (e.g., 7.4 for physiological relevance) and temperature (37°C) in cell-based assays .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst selection : Use Cu(I) catalysts (e.g., CuBr) for efficient triazole formation with >80% yield .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide coupling .
  • Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents before chromatography .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Methodological Challenges

Q. How can regioselectivity issues in triazole formation be addressed?

  • Catalyst tuning : Use ligand-accelerated CuAAC (e.g., TBTA ligands) to favor 1,4-regioisomers over 1,5-products .
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves regioselectivity .
  • Post-synthetic separation : Employ reverse-phase HPLC with C18 columns to resolve isomers .

Q. What computational tools predict metabolic stability of this compound?

  • ADMET predictors : Software like Schrödinger’s QikProp estimates metabolic liability (e.g., CYP3A4 susceptibility) .
  • Density functional theory (DFT) : Calculates bond dissociation energies (BDEs) for labile groups (e.g., benzodioxole methylene) .
  • In silico metabolite prediction : Tools like Meteor (Lhasa Limited) identify potential oxidative metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.